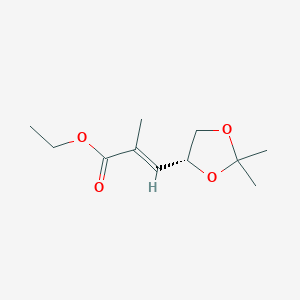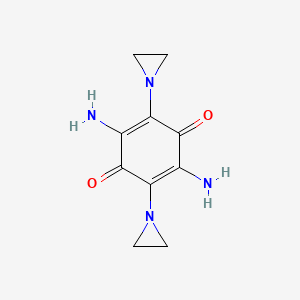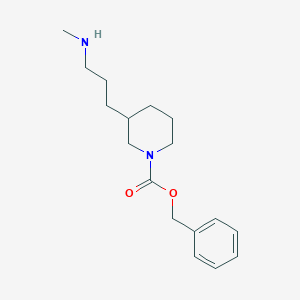
5-bromo-N-ethyl-3-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Vorbereitungsmethoden
The synthesis of 5-bromo-N-ethyl-3-fluoropyridin-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 5-bromo-2-cyano-3-nitropyridine, using reagents like TBAF (tetra-n-butylammonium fluoride) and sulfuric acid as catalysts . Another approach involves the diazotization of substituted 2-aminopyridines followed by reaction with ethylamine . Industrial production methods typically optimize these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
5-bromo-N-ethyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the electron-withdrawing fluorine atom, making the compound less reactive than its chlorinated and brominated analogues.
Suzuki Cross-Coupling: This palladium-catalyzed reaction with arylboronic acids produces novel pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming different products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agrochemicals: The compound is incorporated into lead structures for new agricultural products with improved properties.
Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for cancer treatment.
Wirkmechanismus
The mechanism of action of 5-bromo-N-ethyl-3-fluoropyridin-2-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atom. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-ethyl-3-fluoropyridin-2-amine can be compared with other fluorinated pyridines, such as:
Eigenschaften
Molekularformel |
C7H8BrFN2 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
5-bromo-N-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
RZLWULPVGCJDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)


